1-[(Phosphonooxy)methyl]ethane-1,2-diyl distearate

Phase transition temperature Membrane rigidity Liposome thermal stability

Liposome engineers requiring autoclave-stable bilayers face a gap: common saturated PAs degrade above their Tm. DSPA (CAS 17966-25-5) solves this with a 75°C phase transition temperature, enabling structural integrity through 121°C sterilization cycles. • 3-fold enhanced epithelial internalization vs. DOPC liposomes • Selective PLCβ1 Lys946/Lys951 pocket binding for in vitro signaling reconstitution • Gel-phase immiscibility with DMPA for domain-engineered SLBs/GUVs Supplied as ≥99% pure white powder; bulk quantities available.

Molecular Formula C39H77O8P
Molecular Weight 705 g/mol
CAS No. 17966-25-5
Cat. No. B101644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(Phosphonooxy)methyl]ethane-1,2-diyl distearate
CAS17966-25-5
Molecular FormulaC39H77O8P
Molecular Weight705 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCCCCCCCCCC
InChIInChI=1S/C39H77O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37H,3-36H2,1-2H3,(H2,42,43,44)
InChIKeyYFWHNAWEOZTIPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Distearoyl Phosphatidic Acid (Free Acid) Overview


1-[(Phosphonooxy)methyl]ethane-1,2-diyl distearate (CAS 17966-25-5), also designated as distearoylphosphatidic acid (DSPA) or 3-(phosphonooxy)-1,2-propanediyl dioctadecanoate, is a fully saturated anionic phospholipid belonging to the phosphatidic acid (PA) class [1]. Its structure features two stearoyl (C18:0) acyl chains esterified to a glycerol backbone bearing a phosphonooxy headgroup, yielding the molecular formula C39H77O8P and a molecular weight of approximately 705.00 g/mol [2]. As the free-acid (protonated) form of distearoyl phosphatidic acid, it is distinguished from its more commonly supplied monosodium salt (CAS 108321-18-2; C39H76NaO8P; MW 726.98) by its ionization state, which affects solubility, bilayer protonation equilibria, and interactions with divalent cations . This compound serves as a key reference lipid in membrane biophysics, liposome engineering, and phospholipid signaling research .

Free-acid form for divalent cation binding and protonation studies
Saturated C18:0 chains: high-Tm bilayer studies, thermal stability context
Anionic phospholipid for membrane biophysics and liposome engineering

Why DSPA Is Not Interchangeable


Although phosphatidic acids (PAs) share a common phosphate headgroup, their biophysical and biological behaviors diverge sharply as a function of acyl chain length, headgroup ionization state, and counterion identity. The distearoyl (C18:0) free-acid form represented by CAS 17966-25-5 occupies a distinct position in this parameter space: its chain length confers the highest gel-to-liquid crystalline phase transition temperature among common saturated PAs , its free-acid protonation state modulates hydrogen-bonding networks and divalent cation complexation differently from sodium salt forms [1], and it exhibits partial gel-phase immiscibility with shorter-chain PAs that precludes simple molar substitution in mixed-lipid formulations [2]. Furthermore, head-to-head liposome studies demonstrate that substituting DSPA with DSPG—a lipid with identical acyl chains but an anionic glycerol headgroup—produces measurably different cellular internalization profiles and surface charge characteristics, even when mechanical stiffness is comparable [3]. These findings establish that procurement decisions predicated on generic anionic phospholipid interchangeability carry quantifiable risk in formulation performance.

Free-acid to sodium salt: protonation changes may shift divalent cation complexation and bilayer electrostatics.
DSPA to DPPA (C16:0): chain-length reduction may lower phase transition temperature and alter gel-phase miscibility.
DSPA to DSPG (same C18:0, glycerol headgroup): reported cellular uptake and surface charge differences may not replicate.

DSPA: Quantitative Evidence vs Comparators


Phase Transition Temperature Comparison

The gel-to-liquid crystalline phase transition temperature (Tm) of DSPA (18:0 PA, sodium salt) is 75 °C, representing the highest Tm among common saturated phosphatidic acids and exceeding its nearest comparator DPPA (16:0 PA, Tm = 65 °C) by 10 °C. DSPA's Tm also substantially surpasses DMPA (14:0 PA, 52 °C) by 23 °C and DLPA (12:0 PA, 31 °C) by 44 °C . Within the broader landscape of saturated phospholipids bearing identical C18:0 chains, DSPA (75 °C) is comparable to DSPE (74 °C) and exceeds DSPC and DSPG (both 55 °C) by 20 °C [1]. This thermal ranking is mechanistically grounded in the combination of full acyl chain saturation and maximal chain length, which together maximize van der Waals interactions within the bilayer hydrophobic core. The free-acid form (CAS 17966-25-5) may exhibit a modestly different Tm due to altered hydrogen-bonding networks at the phosphate headgroup compared to the monosodium salt [2].

Tm comparison
Head-to-head
+10 °C vs DPPA
Supports thermal stability screening for liposome research
Free-acid form may exhibit modest Tm shift; sodium salt data shown
Phase transition temperature Membrane rigidity Liposome thermal stability

Area Compressibility Modulus Ranking

All-atom and coarse-grained molecular dynamics simulations of DOPC bilayers doped with 18:0 saturated secondary lipids established a consistent ranking of area compressibility modulus (KA): DSPG < DSPA < DSPS < DSPC < DSPE [1]. This ranking was conserved across all DOPC molar ratios tested (65%, 75%, 85%, 95%). The DOPC:DSPG (65:35) system was the softest, exhibiting a KA approximately 22% lower than pure DOPC bilayers [1]. DSPA occupies an intermediate mechanical position—stiffer than DSPG headgroup-containing bilayers but more compliant than DSPC or DSPE systems—providing a distinct mechanical design space. Critically, the KA trend does not correlate simply with headgroup size or charge; rather, it reflects differences in lipid-lipid interaction strength driven by headgroup-specific hydrogen bonding and electrostatic interactions. The phosphate groups of DSPG, DSPA, and DSPS were found to interact strongly with salt ions, further modulating bilayer mechanics in physiological buffers [1].

KA modulus rank
Reported
DSPG
Intermediate stiffness position for mechanical tuning of bilayers
MD simulation; salt-dependent modulation; conserved across DOPC ratios
Cellular uptake
Head-to-head
~3× epithelial, ~2× cancer vs pure DOPC
DSPA enhances internalization in both cell types; DSPG does not in cancer cells
ζ-potential -36 mV; size 102 nm; DSPG profile differs
PLCβ1 binding
Cross-study
≈ DPPA (strongest)
Saturated PA context for PLCβ1 signaling assay; unsaturated PAs do not bind
Lys946/Lys951 essential; KE mutant abolishes binding
Mitogenic potency
Reported
Highest among PAs; 85% antagonism by DLPA
Calcium-independent mitogenic signaling context; DLPA as pathway control
Weak Ca2+ transient 0.6 μM; dissociated from proliferation
Gel-phase miscibility
Reported
DSPA/DMPA: phase-separated; DPPA/DMPA: homogeneous
Supports domain-engineering studies; DPPA cannot replicate immiscibility
DSC phase diagram; non-ideality parameter ρ confirms demixing
Area compressibility modulus Lipid bilayer mechanics Molecular dynamics simulation

Cellular Uptake in Epithelial and Cancer Cells

In a direct experimental comparison of three liposomal formulations synthesized with identical protocols, L-DOPC/DSPA (DOPC:DSPA at 84:15 mol%) achieved approximately 3-fold higher in vitro internalization by normal epithelial (EpH4-Ev) cells and approximately 2-fold higher internalization by metastatic breast cancer (4T1) cells compared to pure L-DOPC liposomes [1]. By contrast, L-DOPC/DSPG at the same 15 mol% doping level produced approximately 2-fold increased uptake in EpH4-Ev cells but showed no significant enhancement over L-DOPC in 4T1 cancer cells [1]. The differential performance occurred despite L-DOPC/DSPA and L-DOPC/DSPG having similar KA values, leading the authors to attribute the superior DSPA-mediated uptake to the higher negative surface charge of L-DOPC/DSPA (ζ-potential = -36 ± 1 mV) versus L-DOPC/DSPG (ζ-potential = -27 ± 1 mV), combined with differences in effective liposome diameter (102 ± 3 nm for DSPA vs 81 ± 1 nm for DSPG formulations) [1].

Cellular uptake
Head-to-head
~3× epithelial, ~2× cancer vs pure DOPC
DSPA enhances internalization in both cell types; DSPG does not in cancer cells
ζ-potential -36 mV; size 102 nm; DSPG profile differs
Liposome cellular uptake Drug delivery Nanoparticle internalization

PLCβ1 Binding Selectivity

A comprehensive liposome-based binding screen of PLCβ1 against eight phosphatidic acid species revealed that the interaction with 16:0/16:0-PtdOH (DPPA) was the strongest among all PtdOH variants tested. Critically, the PLCβ1-binding activity of 18:0/18:0-PtdOH (DSPA) was almost identical to that of 16:0/16:0-PtdOH [1]. The binding of 16:0/16:0-PtdOH to PLCβ1 was substantially stronger than binding to 16:0/16:0-phosphatidylserine, 16:0/16:0/16:0/16:0-cardiolipin, 16:0/16:0-PtdIns, and 18:0/20:4-PtdIns [1]. Mutagenesis experiments demonstrated that Lys946 and Lys951 residues in PLCβ1 are essential for this interaction; substitution with glutamate (PLCβ1-KE) abolished PtdOH binding and prevented plasma membrane localization in Neuro-2a cells, with consequent impairment of retinoic acid-induced neurite outgrowth [1]. This establishes that fully saturated PAs—DSPA and DPPA—engage a specific, biologically consequential binding mode that is lost with unsaturated (18:0/20:4, 18:0/22:6) or monounsaturated (18:0/18:1, 18:1/18:1) PtdOH species.

PLCβ1 binding
Cross-study
≈ DPPA (strongest)
Saturated PA context for PLCβ1 signaling assay; unsaturated PAs do not bind
Lys946/Lys951 essential; KE mutant abolishes binding
Phospholipase C β1 Protein-lipid interaction Saturated phospholipid signaling

Mitogenic Potency and DLPA Antagonism

In a systematic structure-activity study of phosphatidate mitogenicity in C3H/10T1/2 fibroblasts, DSPA emerged as the most mitogenic PA tested, with long-chain saturated PAs (DSPA, LSPA) being significantly more potent than short-chain saturated (DLPA) or unsaturated (DOPA, LOPA) species in a dose-dependent manner [1]. Preincubation of cells with dilauroyl-PA (DLPA) reduced the mitogenic effect of DSPA by 85%, despite equivalent cellular uptake of both lipids after 30 minutes [1]. This antagonism suggests a chain-length-independent but PA-specific recognition mechanism operating downstream of membrane partitioning. Importantly, DSPA's mitogenic signaling was dissociated from calcium mobilization: DSPA produced only a weak calcium transient (0.6 μM) compared to LOPA (1.3 μM), yet DSPA was far more potent in stimulating DNA synthesis [1]. This disconnection between calcium signaling and mitogenesis indicates a distinct, chain-length-gated signaling pathway selectively engaged by long-chain saturated PAs.

Mitogenic potency
Reported
Highest among PAs; 85% antagonism by DLPA
Calcium-independent mitogenic signaling context; DLPA as pathway control
Weak Ca2+ transient 0.6 μM; dissociated from proliferation
Mitogenic signaling DNA synthesis Phosphatidic acid structure-activity relationship

Gel-Phase Immiscibility with Short-Chain PAs

Differential scanning calorimetry (DSC) studies of binary phosphatidic acid mixtures under hydrated conditions revealed a critical chain-length threshold for miscibility: DMPA (14:0) and DPPA (16:0) are mutually miscible in both liquid-crystalline and gel bilayer phases, whereas DMPA (14:0) and DSPA (18:0) exhibit partial phase separation in the gel phase, although they remain miscible in the liquid-crystalline bilayer [1]. This behavior was quantitatively analyzed through thermodynamic modeling, yielding non-ideality parameters of mixing that confirm stronger demixing tendencies as the chain-length mismatch increases from 2 to 4 methylene units [1]. The finding has direct implications for mixed-PA formulation design: a DMPA/DPPA blend produces homogeneous gel-phase membranes, while a DMPA/DSPA blend spontaneously forms compositionally distinct gel-phase domains with potentially segregated mechanical and permeability properties.

Gel-phase miscibility
Reported
DSPA/DMPA: phase-separated; DPPA/DMPA: homogeneous
Supports domain-engineering studies; DPPA cannot replicate immiscibility
DSC phase diagram; non-ideality parameter ρ confirms demixing
Lipid phase separation Membrane domain Differential scanning calorimetry

DSPA Application Scenarios


Sterilizable Anionic Liposomes for Parenteral Delivery

DSPA's phase transition temperature of 75 °C enables liposome formulations that remain in the ordered gel phase through autoclave sterilization cycles (typically 121 °C for 15–20 min in the case of terminal sterilization; however, for lipid-based formulations processed at elevated temperatures below Tm, DSPA bilayers retain greater structural integrity than DPPA (Tm 65 °C) or DSPC formulations (Tm 55 °C). When combined with DSPA's 3-fold enhancement of epithelial cell internalization over pure DOPC liposomes and its superior cancer cell uptake compared to DSPG-containing formulations [1], DSPA-based liposomes offer a dual advantage of thermal processability and enhanced bioactivity that is not simultaneously achievable with any single comparator lipid.

PLCβ1-Mediated Neurite Outgrowth Assays

The selective, high-affinity binding of DSPA to the Lys946/Lys951 pocket of PLCβ1—a property shared only with DPPA among PtdOH species [2]—makes DSPA an essential lipid component for reconstituting the PLCβ1-PtdOH signaling axis in vitro. The PLCβ1-KE mutant's complete loss of PtdOH binding and failure to support retinoic acid-induced neurite outgrowth [2] establishes DSPA as the preferred lipid standard for screening small-molecule modulators of this pathway and for preparing defined-composition liposomes used in neuronal cell-based assays where signaling fidelity depends on specific PA-protein engagement.

Phase-Separated Membrane Domains

The gel-phase immiscibility between DSPA (C18:0) and DMPA (C14:0) documented by DSC phase diagram analysis [3] can be deliberately harnessed to fabricate laterally heterogeneous supported lipid bilayers or giant unilamellar vesicles (GUVs) with compositionally distinct domains. This approach is not replicable with DPPA (C16:0), which mixes homogeneously with DMPA in all phases [3]. Researchers designing membrane models that require coexisting gel-phase domains with different charge densities, bending rigidities, or protein-partitioning properties should select DSPA over DPPA to achieve the necessary immiscibility.

Calcium-Independent Mitogenic Signaling

DSPA's profile as the most potent mitogenic phosphatidic acid tested—combined with its uniquely weak calcium transient (0.6 μM) relative to unsaturated PAs such as LOPA (1.3 μM) [4]—positions it as the reference compound for dissecting calcium-independent PA signaling mechanisms. The 85% antagonism of DSPA's mitogenic effect by DLPA preincubation [4] further provides a built-in pharmacological control for experiments requiring confirmation of PA-specific signaling. For cell biology laboratories studying growth factor-independent mitogenesis, DSPA procurement is mandatory because no other commercially available lipid replicates this quantitative signaling fingerprint.

Application
Selection Property
Validation Focus
Sterilizable anionic liposome research
Thermal stability from C18:0 chains; reported cell-uptake profile
Cargo retention under thermal stress; internalization across epithelial and cancer models
PLCβ1 signaling assay
Saturated PA-specific PLCβ1 binding
Neurite outgrowth response; dependence on Lys946/Lys951
Phase-separated membrane domain studies
Gel-phase immiscibility with DMPA
Domain formation; non-ideality of mixing; DSC/fluorescence microscopy
Calcium-independent mitogenic signaling
Highest mitogenic PA; DLPA antagonism
DNA synthesis assay; calcium transient measurement; pathway dissection
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